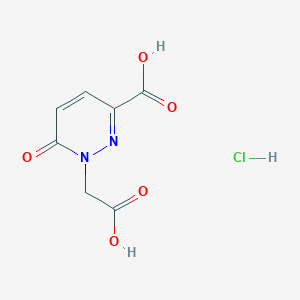

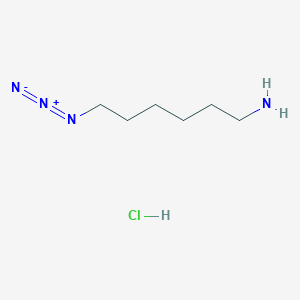

6-azidohexan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

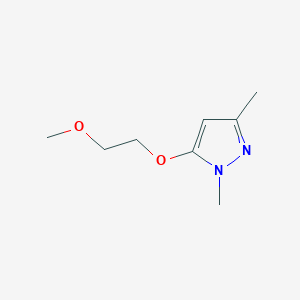

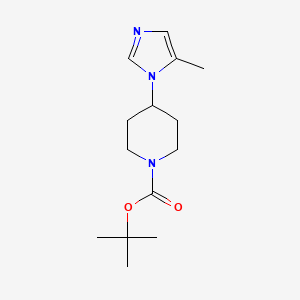

6-Azidohexan-1-amine is a useful research chemical used in the site-selective C-H functionalization of sulfonamides . It is a cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .

Molecular Structure Analysis

The molecular formula of 6-Azidohexan-1-amine is C6H14N4 . The InChI code is 1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 . The molecular weight is 142.20 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Azidohexan-1-amine include a molecular weight of 142.20 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass is 142.121846464 g/mol .Applications De Recherche Scientifique

Bioconjugation and Click Chemistry

6-azidohexan-1-amine hydrochloride is a valuable reagent for bioconjugation and click chemistry. Its azide group allows for selective labeling of biomolecules (such as proteins, peptides, and nucleic acids) through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers use this reaction to create bioorthogonal linkages, enabling the study of biological processes without interfering with native cellular functions .

Drug Delivery Systems

The hydrophilic nature of 6-azidohexan-1-amine hydrochloride makes it suitable for incorporation into drug delivery systems. By attaching this compound to nanoparticles, liposomes, or polymers, scientists can enhance drug solubility, stability, and targeted delivery. The azide functionality allows for further modification, enabling precise control over drug release .

Surface Functionalization

Researchers employ 6-azidohexan-1-amine hydrochloride to functionalize surfaces, such as glass slides, microarrays, and biosensors. The azide group reacts with alkyne- or cyclooctyne-modified substrates, enabling the immobilization of biomolecules for diagnostic assays, protein arrays, and cell-based studies .

Peptide Synthesis

In peptide chemistry, 6-azidohexan-1-amine hydrochloride serves as an amino acid building block. It participates in solid-phase peptide synthesis (SPPS) to create customized peptides with azide moieties. These peptides can subsequently be used for drug discovery, proteomics, and structural studies .

Photoaffinity Labeling

The azide group in 6-azidohexan-1-amine hydrochloride enables photoaffinity labeling. Researchers incorporate this compound into ligands or substrates, which can then be selectively crosslinked to target proteins upon UV irradiation. This technique helps identify protein-protein interactions and binding sites .

Chemical Biology and Proteomics

By introducing 6-azidohexan-1-amine hydrochloride into cellular systems, scientists explore protein function, localization, and interactions. They use bioorthogonal reactions to label proteins with azide-containing probes, facilitating proteomic studies and the discovery of novel drug targets .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-azidohexan-1-amine hydrochloride is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

6-Azidohexan-1-amine hydrochloride acts as a cleavable linker in the formation of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill the cancer cells .

Biochemical Pathways

The compound affects the pathway of drug delivery in cancer treatment . By acting as a linker in ADCs, it ensures that the cytotoxic drug is specifically delivered to the cancer cells, thereby enhancing the efficacy of the treatment and reducing side effects .

Result of Action

The molecular and cellular effects of 6-azidohexan-1-amine hydrochloride’s action are seen in the increased efficacy of ADCs . By ensuring the specific delivery of the cytotoxic drug to the cancer cells, it enhances the cell-killing effect of the drug .

Action Environment

The action, efficacy, and stability of 6-azidohexan-1-amine hydrochloride are influenced by various environmental factors. These include the conditions under which the ADCs are stored and administered, the patient’s overall health status, and the specific characteristics of the cancer being treated .

Propriétés

IUPAC Name |

6-azidohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVYWZGMEKXEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azidohexan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)

![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)

![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)

![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)

![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)

![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)